Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide
Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate, a valuable intermediate in the preparation of pharmaceuticals and insecticides. The primary synthetic route involves the cyclization of diisopropyl malonate with a 1,2-dihaloalkane in the presence of a base. This document details the experimental protocols, presents key quantitative data in a structured format, and visualizes the reaction pathway and experimental workflow.
Core Synthesis Pathway
The most common and industrially relevant method for synthesizing diisopropyl 1,1-cyclopropanedicarboxylate is the reaction of diisopropyl malonate with a 1,2-dihaloalkane, such as 1,2-dichloroethane or 1,2-dibromoethane, using potassium carbonate as the base.[1][2] The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[1][2]
The overall reaction can be depicted as follows:
Caption: General reaction scheme for the synthesis of diisopropyl 1,1-cyclopropanedicarboxylate.
An important aspect of this synthesis is the use of finely comminuted potassium carbonate, which has been shown to significantly increase the reaction yield.[2] To further accelerate the conversion, the water formed during the reaction can be removed azeotropically, often using the 1,2-dihaloalkane itself as the entrainment agent.[2] The reaction is typically conducted at elevated temperatures, in the range of 90°C to 160°C, to reduce reaction times.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of dialkyl 1,1-cyclopropanedicarboxylates, with a focus on conditions applicable to the diisopropyl ester.
Table 1: Reactant Molar Ratios
| Reactant | Molar Ratio (relative to Dialkyl Malonate) | Reference |
| Dialkyl Malonate | 1 | [2] |
| 1,2-Dichloroalkane | 2.5 to 3.5 | [2] |
| Potassium Carbonate | 1.0 to 1.4 | [2] |
Table 2: Reaction Conditions
| Parameter | Value | Reference |
| Solvent | Dimethylformamide (DMF) or Dimethylacetamide | [2] |
| Temperature | 90°C to 160°C (preferably 110°C to 130°C) | [1][2] |
| Reaction Time | 5 to 6 hours (for dimethyl and diethyl esters) | [2] |
Table 3: Product Specifications
| Property | Value | Reference |
| Boiling Point (Diisopropyl Ester) | 103°C at unspecified vacuum | [2] |
| Purity (GC) | >99% | [3] |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on methods described for similar dialkyl cyclopropanedicarboxylates.[2][3] Researchers should adapt and optimize these conditions for their specific laboratory setup.
Materials:
-
Diisopropyl malonate
-
1,2-Dichloroethane
-
Finely comminuted potassium carbonate
-
Dimethylformamide (DMF)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a Dean-Stark trap or similar phase separator
-
Dropping funnel
-
Heating mantle with temperature control
-
Vacuum distillation apparatus
Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser with a phase separator, and a dropping funnel, charge dimethylformamide, 1,2-dichloroethane, and finely comminuted potassium carbonate.
-
Heating: Begin vigorous stirring and heat the mixture to a reaction temperature of 110-130°C.
-
Addition of Malonate: Slowly add the diisopropyl malonate to the reaction mixture through the dropping funnel over a period of several hours.
-
Reaction: Maintain the reaction temperature and continue stirring for approximately 5-6 hours. During this time, water will be formed and can be collected and removed via the phase separator. The organic phase from the separator, primarily 1,2-dichloroethane, is recycled back into the reaction vessel.[2]
-
Workup: After the reaction is complete (as determined by monitoring, e.g., by GC), cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated potassium chloride and unreacted potassium carbonate.
-
Purification: The filtrate, containing the crude product, DMF, and excess 1,2-dichloroethane, is subjected to vacuum distillation. First, the lower-boiling components (DMF and 1,2-dichloroethane) are removed. The diisopropyl 1,1-cyclopropanedicarboxylate is then distilled under a higher vacuum.[2] The collected product should be a clear, colorless liquid.
Alternative Synthetic Approaches
While the direct cyclization of diisopropyl malonate is the most straightforward method, other strategies exist. One alternative involves the transesterification of dimethyl or diethyl 1,1-cyclopropanedicarboxylate with isopropanol in the presence of a suitable catalyst, such as butyl titanate.[2] This can be an effective route, particularly if the methyl or ethyl esters are more readily available.
Another approach involves the synthesis of 1,1-cyclopropanedicarboxylic acid followed by esterification. The diacid can be prepared by the hydrolysis of the corresponding diester.[4][5] This method, however, adds extra steps to the overall synthesis.
Conclusion
The synthesis of diisopropyl 1,1-cyclopropanedicarboxylate is a well-established process that can be achieved in high yields through the reaction of diisopropyl malonate and a 1,2-dihaloalkane with potassium carbonate. Careful control of reaction parameters, particularly the use of finely divided potassium carbonate and the removal of water, is crucial for maximizing product yield. The detailed protocol and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
- 3. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents [patents.google.com]
